Scientific Field: Material Science
Application Summary: Barium Oxalate crystals are grown using the single diffusion gel method.
Methods of Application: The growth of Barium Oxalate crystals is achieved by controlling parameters like the concentration of gel, concentration of reactants, aging period, and reversing of reactants.
Results or Outcomes: The grown Barium Oxalate crystals tend to demonstrate cylindrical growth.
Scientific Field: Physics
Application Summary: Barium Oxalate crystals grown in gel medium have unique characteristics of suppression of nucleation centers and have wide applications in electro- and acousto-optical devices.
Methods of Application: Barium Oxalate crystals are grown by gel method using agar gel as a media of growth at ambient temperature using single diffusion technique.
Scientific Field: Nanotechnology
Application Summary: Barium Oxalate is used in the synthesis of Barium Ferrite (BF) nanomaterials.
Methods of Application: Barium Ferrite nanomaterials are prepared by two strategies: the barium oxalate and the iron oxalate strategy.
Results or Outcomes: The structure of the as-prepared samples was carried out by X-ray diffraction (XRD) study and particle morphology of the sample done by scanning electron micrograph (SEM) technique.
Scientific Field: Pyrotechnics
Application Summary: Barium Oxalate is used to impart a green color to pyrotechnics.
Results or Outcomes: The outcome is the production of green color in pyrotechnics.
Application Summary: Barium Oxalate is used to prepare barium titanyl oxalate, which is an important molecular precursor to barium titanate, BaTiO3.
Results or Outcomes: The outcome is the production of barium titanate, BaTiO3.
Scientific Field: Crystallography
Application Summary: The effect of temperature on the growth of Barium Oxalate crystals has been studied.
Results or Outcomes: It was found that there was a decrease in nucleation density at higher temperature.
Barium oxalate is a barium salt of oxalic acid, with the chemical formula . It appears as a white, odorless powder and is known for its low solubility in water, making it useful in various applications. The compound has a molecular weight of 225.35 g/mol and decomposes at approximately 400 °C. Barium oxalate is primarily utilized in pyrotechnics as a green colorant and is also employed in analytical chemistry as a reagent . While it is largely stable, it can react with strong acids and is considered toxic when ingested, potentially causing gastrointestinal damage and renal failure .
Barium oxalate is considered toxic if ingested and can cause nausea, vomiting, muscle weakness, and kidney failure []. It is also a mild skin irritant []. Due to its barium content, it should be handled with care using appropriate personal protective equipment (PPE) like gloves, safety glasses, and a respirator when working with powders [].
Barium oxalate exhibits toxicity, particularly when ingested. It can cause symptoms such as nausea, vomiting, abdominal pain, and renal failure due to its effects on the gastrointestinal tract . Additionally, it may act as a mild skin irritant upon contact. Due to these properties, handling barium oxalate requires caution, including the use of appropriate personal protective equipment to avoid exposure.
Barium oxalate can be synthesized through various methods:
Barium oxalate is unique due to its role as a reducing agent in pyrotechnic applications compared to other salts that typically act as oxidizing agents. Its specific solubility characteristics and toxicity profile further differentiate it from similar compounds like barium sulfate and calcium oxalate
Interaction studies involving barium oxalate primarily focus on its behavior in various chemical environments:
Barium oxalate represents a crystalline inorganic salt with the molecular formula BaC₂O₄, characterized by its ionic nature and distinctive coordination geometry [1] [2]. The compound consists of barium cations (Ba²⁺) and oxalate anions (C₂O₄²⁻), with a molecular weight of 225.35 grams per mole [3] [4]. The elemental composition by mass percentage comprises 60.94% barium, 10.66% carbon, and 28.40% oxygen [4].
The fundamental bonding character of barium oxalate is predominantly ionic, arising from the electrostatic attraction between the divalent barium cation and the divalent oxalate anion [1] [5]. The barium-oxygen bonds exhibit typical ionic characteristics with bond lengths ranging from 2.71 to 2.99 Angstroms, depending on the specific hydration state and coordination environment [6] [7] [8]. The oxalate ion functions as a bidentate ligand, capable of coordinating to metal centers through both of its carboxylate oxygen atoms [9].
Within the oxalate anion, the carbon-carbon bond maintains a length of approximately 1.54 Angstroms, while the carbon-oxygen bonds in the carboxylate groups measure approximately 1.25 Angstroms [10]. The oxalate ion can adopt different conformations depending on its coordination environment, ranging from planar arrangements when chelated to metal centers to non-planar configurations with dihedral angles approaching 90 degrees in the free state [10].
Table 1: Fundamental Molecular Properties of Barium Oxalate
Property | Value | Reference |
---|---|---|
Molecular Formula | BaC₂O₄ | [1] [11] |
Molecular Weight | 225.35 g/mol | [3] [12] |
Barium Content | 60.94% | [4] |
Carbon Content | 10.66% | [4] |
Oxygen Content | 28.40% | [4] |
Density | 2.66 g/mL at 25°C | [3] [13] |
Decomposition Temperature | 400°C | [3] [13] |
The coordination geometry around the barium center varies significantly depending on the hydration state and crystal form [6] [14] [7]. In hydrated forms, barium typically exhibits coordination numbers ranging from nine to ten, with barium-oxygen bond distances spanning 2.71 to 2.99 Angstroms [6] [7] [8]. The coordination polyhedra around barium atoms can be described as distorted monocapped square antiprisms or distorted pentagonal antiprisms, depending on the specific structural arrangement [15] [16].
Barium oxalate exhibits remarkable crystallographic diversity, manifesting in multiple polymorphic forms and hydration states, each characterized by distinct lattice parameters and space group symmetries [6] [14] [7] [17]. The anhydrous forms of barium oxalate exist as two primary polymorphs: alpha-BaC₂O₄ and beta-BaC₂O₄, which can be obtained through thermal decomposition of hydrated precursors under controlled conditions [17] [8].
The alpha polymorph of anhydrous barium oxalate crystallizes in the triclinic crystal system with space group P1̄ [8]. The unit cell parameters for alpha-BaC₂O₄ measured at 473 K are: a = 5.137 Angstroms, b = 8.764 Angstroms, c = 9.006 Angstroms, with angles α = 83.57°, β = 98.68°, γ = 99.53°, and Z = 4 [8]. The thermal decomposition pathway leading to alpha-BaC₂O₄ formation occurs at approximately 187°C from the hemihydrate precursor [17].
The beta polymorph of anhydrous barium oxalate represents an alternative structural arrangement that forms under specific thermal conditions [17]. The formation of beta-BaC₂O₄ depends critically on the heating rate applied during thermal decomposition, with slower heating rates favoring the coexistence of both alpha and beta forms along with intermediate phases [17].
Table 2: Crystallographic Parameters of Barium Oxalate Polymorphs
Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |
---|---|---|---|---|---|---|---|---|---|
α-BaC₂O₄ | Triclinic | P1̄ | 5.137 | 8.764 | 9.006 | 83.57 | 98.68 | 99.53 | 4 |
BaC₂O₄·0.5H₂O | Triclinic | P1̄ | 8.692 | 9.216 | 6.146 | 95.094 | 95.492 | 64.500 | 4 |
BaC₂O₄·2H₂O | Monoclinic | P2₁/c | 7.538 | 11.062 | 7.105 | 90.0 | 105.42 | 90.0 | 4 |
BaC₂O₄·3.5H₂O | Monoclinic | C2/c | 13.445 | 7.669 | 15.018 | 90.0 | 113.92 | 90.0 | 8 |
The thermal decomposition behavior of barium oxalate hydrates reveals complex phase transition pathways that depend on heating rate and atmospheric conditions [17]. The decomposition sequence typically follows: BaC₂O₄·3.5H₂O → BaC₂O₄·0.5H₂O → α-BaC₂O₄ → β-BaC₂O₄ → BaCO₃ [17]. These transitions occur at characteristic temperatures, with the formation of BaC₂O₄·0.5H₂O occurring at 58°C, and subsequent conversion to alpha-BaC₂O₄ at 187°C under rapid heating conditions [17].
The polymorphic behavior extends to the coordination environment of barium atoms within different crystal structures [6] [14] [7]. In the dihydrate form, barium atoms coordinate to nine oxygen atoms from oxalate ions and water molecules, with barium-oxygen distances ranging from 2.71 to 2.97 Angstroms [6]. The trihydrate form exhibits a different coordination pattern with ten barium-oxygen bonds ranging from 2.794 to 2.974 Angstroms [14].
Barium oxalate demonstrates a remarkable propensity for forming stable hydrated phases, with four well-characterized hydration states: BaC₂O₄·3.5H₂O, BaC₂O₄·2H₂O, BaC₂O₄·H₂O, and BaC₂O₄·0.5H₂O [18] [17]. Each hydration state exhibits distinct structural characteristics and thermal stability profiles, reflecting the varying roles of water molecules in the crystal lattice.
The hemihydrate form, BaC₂O₄·0.5H₂O, represents the most thermally stable hydrated phase, with a molecular weight of 243.36 grams per mole [19] [20]. This compound crystallizes in the triclinic space group P1̄ with unit cell parameters a = 8.692 Angstroms, b = 9.216 Angstroms, c = 6.146 Angstroms, and angles α = 95.094°, β = 95.492°, γ = 64.500° [8]. The structure contains two independent barium atoms, each coordinated to nine oxygen atoms at distances ranging from 2.73 to 2.99 Angstroms [8].
The dihydrate form, BaC₂O₄·2H₂O, adopts a monoclinic crystal system with space group P2₁/c [6]. The unit cell dimensions are a = 7.538 Angstroms, b = 11.062 Angstroms, c = 7.105 Angstroms, with β = 105.42° [6]. In this structure, barium atoms form nine coordination bonds with oxygen atoms from both oxalate ions and water molecules, with bond lengths spanning 2.71 to 2.97 Angstroms [6].
Table 3: Hydration States of Barium Oxalate
Hydrate | Formula | Molecular Weight (g/mol) | Crystal System | Space Group | Stability Range (°C) |
---|---|---|---|---|---|
Trihydrate | BaC₂O₄·3.5H₂O | 288.39 | Monoclinic | C2/c | <58 |
Dihydrate | BaC₂O₄·2H₂O | 261.37 | Monoclinic | P2₁/c | 58-150 |
Monohydrate | BaC₂O₄·H₂O | 243.36 | - | - | 150-180 |
Hemihydrate | BaC₂O₄·0.5H₂O | 234.35 | Triclinic | P1̄ | 180-187 |
The deuterated forms of barium oxalate hydrates have been synthesized and characterized to provide insights into hydrogen bonding networks and structural dynamics [14] [8]. The deuterated hemihydrate, BaC₂O₄·0.5D₂O, maintains the same crystal structure as its protiated counterpart but exhibits modified vibrational properties due to the isotopic substitution [8]. Similarly, the deuterated trihydrate, BaC₂O₄·3.5D₂O, has been prepared and analyzed using neutron diffraction techniques [14].
The hydrogen bonding networks in hydrated barium oxalates play crucial roles in determining structural stability and phase transition behavior [6] [14]. In the dihydrate form, hydrogen bonds range from 2.72 to 2.91 Angstroms, contributing to the overall crystal stability [6]. The trihydrate form exhibits hydrogen bonds spanning 2.732 to 2.855 Angstroms, reflecting the more extensive water-mediated interactions [14].
Water molecules in these hydrated phases can occupy distinct crystallographic sites, ranging from coordinated positions directly bonded to barium centers to lattice positions involved in hydrogen bonding networks [6] [14] [7]. The thermal behavior of these hydrates reveals sequential dehydration processes, with higher hydrates converting to lower hydration states through well-defined temperature ranges [17].
The most widely employed method for barium oxalate synthesis involves the precipitation reaction between barium chloride and oxalic acid in aqueous solution [1] [2]. This double displacement reaction proceeds according to the following stoichiometric equation:
BaCl₂ + H₂C₂O₄ → BaC₂O₄↓ + 2HCl
The reaction mechanism involves the formation of barium cations and oxalate anions in solution, followed by nucleation and crystal growth when the solubility product is exceeded [3]. Research has demonstrated that the precipitation is highly dependent on solution parameters, with optimal conditions established through systematic investigation .
Reaction Conditions and Optimization
The precipitation efficiency is significantly influenced by several critical parameters. Temperature control within the range of room temperature to 80°C has been shown to affect both reaction kinetics and crystal morphology [5] [6]. Lower temperatures generally favor more controlled nucleation, while elevated temperatures accelerate the reaction rate but may compromise crystal quality [7].
The pH of the reaction medium plays a crucial role in determining precipitation completeness. Studies indicate that maintaining pH values between 1-4 ensures maximum barium oxalate formation while minimizing competing side reactions [8] [9]. At lower pH values (below 2), the protonation of oxalate anions reduces the effective concentration of oxalate ions available for precipitation [10]. Conversely, higher pH conditions may lead to the formation of barium hydroxide complexes that interfere with the precipitation process [3].
Stoichiometric Considerations
Research has established that a slight excess of oxalic acid (approximately 10-20% above stoichiometric requirements) promotes complete precipitation of barium ions [11]. This excess compensates for potential side reactions and ensures quantitative conversion. The reaction typically proceeds to completion within 15 minutes to 2 hours, depending on temperature, concentration, and mixing conditions [2].
An alternative precipitation route employs barium hydroxide as the barium source, offering distinct advantages in terms of pH control and product purity [1] [2] [12]. The reaction proceeds as follows:
Ba(OH)₂ + H₂C₂O₄ → BaC₂O₄↓ + 2H₂O
This synthesis pathway produces water as a byproduct rather than hydrochloric acid, eliminating the need for pH adjustment during the reaction [2]. The neutral to slightly alkaline conditions (pH 7-8) inherent to this system promote uniform precipitation without the complications associated with acid management [12].
Process Advantages
The barium hydroxide method offers several operational benefits compared to the chloride-based approach. The absence of chloride ions eliminates potential contamination issues in applications where halide impurities are detrimental [2]. Additionally, the neutral reaction environment reduces corrosion concerns for process equipment and simplifies waste treatment requirements [12].
Product Characteristics
Barium oxalate produced via the hydroxide route typically exhibits superior crystallinity and lower impurity levels [2]. The controlled precipitation environment allows for better crystal habit development, resulting in more uniform particle size distribution and improved handling characteristics [12].
Gel-mediated crystallization represents an advanced technique for producing high-quality barium oxalate single crystals with controlled morphology and superior structural characteristics [13] [14] [15]. This method utilizes gel media to create a controlled diffusion environment that suppresses nucleation density while promoting single crystal growth [16].
Agar Gel Growth Method
The agar gel technique has been extensively investigated for barium oxalate crystal production [14] [15] [17]. The process involves incorporating one reactant within the gel matrix while allowing the second reactant to diffuse through the gel medium [15]. Optimal conditions have been established through systematic parameter optimization studies [15] [17].
Research has demonstrated that gel concentrations between 1.0-1.5% provide the ideal balance between mechanical stability and diffusion control [15]. Lower concentrations result in insufficient gel strength and uncontrolled nucleation, while higher concentrations impede reactant diffusion and slow crystal growth [17]. The pH of the gel medium requires careful control within the range of 4.5-6.5 to ensure proper gel formation and favorable precipitation conditions [15].
Crystal Morphology and Quality
Gel-grown barium oxalate crystals exhibit distinct morphological characteristics depending on growth conditions [14] [15]. Rod-shaped and needle-like crystals are commonly observed, with typical dimensions ranging from 1-5 cubic millimeters [15]. The single diffusion technique produces crystals with superior optical clarity and well-defined faceting compared to conventional precipitation methods [17].
Silica Hydrogel Crystallization
Silica hydrogel provides an alternative gel medium with distinct advantages for certain applications [13] [18] [16]. The silica gel system offers enhanced chemical stability and allows for longer growth periods without deterioration [16]. Studies have shown that silica hydrogel promotes the formation of prismatic and platy crystal habits with excellent structural perfection [13].
The silica gel method employs sodium metasilicate acidified with oxalic acid to achieve the desired pH and gel consistency [19] [16]. The gel setting time typically requires 24-48 hours, followed by introduction of the barium salt solution [16]. Crystal growth proceeds over several weeks, producing specimens suitable for detailed crystallographic analysis [13].
Periodic Crystallization Phenomena
An interesting aspect of gel-mediated growth is the observation of Liesegang ring formation during barium oxalate crystallization [13] [18]. These periodic precipitation patterns provide insight into the diffusion and nucleation mechanisms operative within the gel medium [13]. The spacing and characteristics of these rings can be controlled through adjustment of reactant concentrations, temperature, and gel properties [18].
Large-scale manufacturing of barium oxalate requires careful consideration of process economics, quality control, and environmental regulations [20] [21] [22]. Industrial production typically employs continuous precipitation reactors with sophisticated control systems to ensure consistent product quality and high throughput [23] [24].
Process Equipment and Design
Industrial barium oxalate production facilities incorporate specialized equipment designed for handling corrosive reagents and maintaining precise process conditions [24]. High-temperature-resistant reactors with advanced temperature control systems ensure optimal reaction conditions [24]. Automated pH monitoring and adjustment systems maintain the critical pH ranges required for efficient precipitation [24].
The oxalate method employed by major manufacturers, such as Nippon Chemical Industrial, demonstrates the industrial viability of this synthesis approach [23]. This method provides superior compositional uniformity at the molecular level compared to alternative techniques such as hydrothermal or solid-state synthesis [23]. The resulting products exhibit excellent crystallinity, making them suitable for demanding applications in multilayer ceramic capacitors and electronic components [23].
Quality Control and Optimization
Industrial production requires rigorous quality control protocols to ensure batch-to-batch consistency [22]. X-ray diffraction, thermogravimetric analysis, and particle size distribution measurements are routinely employed to verify product specifications [22]. Automated sampling and analysis systems enable real-time process monitoring and adjustment [24].
Environmental and Economic Considerations
Large-scale production must address environmental impact and economic efficiency [22] [25]. Waste acid neutralization and solid waste management require sophisticated treatment systems [24]. Process optimization focuses on maximizing yield while minimizing raw material consumption and waste generation [22].
The capital investment for barium oxalate manufacturing plants is substantial, with recent facility construction costs reaching approximately 3.7 billion yen for advanced production capabilities [23]. These investments reflect the sophisticated equipment and environmental controls required for modern chemical manufacturing [24].
Production Capacity and Market Demand
Irritant